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Compound of Interest

Compound Name: Fepradinol-d6

Cat. No.: B12414783

Get Quote

Executive Summary & Strategic Rationale
Fepradinol (CAS: 63075-47-8) is a non-narcotic anti-inflammatory and analgesic agent that

functions as a

-amino alcohol.[1] Unlike traditional NSAIDs, its mechanism does not primarily involve
cyclooxygenase (COX) inhibition, making it a unique target for pharmacokinetic (PK) profiling.

To support high-sensitivity LC-MS/MS assays in complex matrices (plasma, urine), a

deuterated internal standard is required. Fepradinol-d6 is the optimal candidate, incorporating

two trideuteromethyl groups (

) into the amino-alcohol backbone.

Why Fepradinol-d6?

Metabolic Stability: The dimethyl moiety is sterically hindered, reducing the risk of deuterium

loss via metabolic exchange compared to aromatic labeling.

Mass Shift: A +6 Da shift provides sufficient separation from the analyte (
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) and its natural isotopes (

) to prevent crosstalk in mass spectrometry.

Cost-Efficiency: The synthesis utilizes Acetone-d6, a readily available and inexpensive

deuterated starting material.[2]

Retrosynthetic Analysis
The synthesis of Fepradinol-d6 is disconnected into two primary modules:

Module A: The synthesis of the deuterated "linker" amine, 2-Amino-2-(methyl-d3)-1-propanol-

d3 (d6-AMP).

Module B: The ring-opening coupling of Styrene Oxide with d6-AMP.

Pathway Visualization
The following diagram illustrates the critical path from Acetone-d6 to Fepradinol-d6.

Module A: Deuterated Precursor Synthesis
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Figure 1: Retrosynthetic pathway for Fepradinol-d6 via the Henry Reaction and Epoxide Ring

Opening.

Experimental Protocols
Module A: Synthesis of 2-Amino-2-(methyl-d3)-1-
propanol-d3 (d6-AMP)
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Rationale: The standard industrial synthesis of 2-amino-2-methyl-1-propanol (AMP) involves

the condensation of 2-nitropropane with formaldehyde.[3] We adapt this using deuterated

precursors.[2][4][5]

Step 1: Preparation of 2-Nitropropane-d6
Reagents: Acetone-d6 (Sigma-Aldrich, >99.9% D), Sodium Borohydride (

), Phosphorus Tribromide (

), Silver Nitrite (

).

Procedure:

Reduction: Dissolve Acetone-d6 (10.0 g) in methanol at 0°C. Slowly add

(1.1 eq). Stir for 2h. Quench with dilute HCl and extract Isopropanol-d6.

Bromination: Treat Isopropanol-d6 with

(0.35 eq) at 0°C, then reflux for 1h. Distill to isolate 2-Bromopropane-d6.

Nitration: Add 2-Bromopropane-d6 dropwise to a suspension of

(1.2 eq) in diethyl ether at 0°C in the dark. Stir for 24h. Filter silver salts and fractionally
distill to obtain 2-Nitropropane-d6.

Note: The

-proton is H (from

), but this proton is lost in the next step, so isotopic purity at this position is irrelevant.

Step 2: Henry Reaction & Reduction
Reagents: 2-Nitropropane-d6, Paraformaldehyde (unlabeled), Potassium Fluoride (cat.),

Raney Nickel.

Procedure:
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Condensation: Mix 2-Nitropropane-d6 (5.0 g) with Paraformaldehyde (1.1 eq) and catalytic

KF in isopropanol. Heat to 50°C for 4h. The

-proton is replaced by the hydroxymethyl group, yielding 2-Nitro-2-(methyl-d3)-1-propanol-
d3.

Hydrogenation: Transfer the nitro-alcohol to a high-pressure reactor. Add Raney Nickel

(10% w/w). Pressurize with

(50 psi) and stir at RT for 6h.

Purification: Filter catalyst, remove solvent, and distill under reduced pressure to yield d6-

AMP as a viscous, colorless liquid.

Module B: Synthesis of Fepradinol-d6
Rationale: The epoxide ring opening of styrene oxide by a primary amine is regioselective,

favoring attack at the less hindered carbon, yielding the desired secondary amino-alcohol.

Reagents: Styrene Oxide (1.0 eq), d6-AMP (1.2 eq), Ethanol (anhydrous).

Procedure:

Dissolve Styrene Oxide (1.20 g, 10 mmol) in anhydrous ethanol (15 mL).

Add d6-AMP (1.30 g, 12 mmol) dropwise under

atmosphere.

Reflux the mixture for 6 hours. Monitor consumption of styrene oxide by TLC

(Hexane:EtOAc 7:3).

Cool to room temperature and concentrate in vacuo.

Purification: The crude oil is purified via flash column chromatography

(DCM:MeOH:NH4OH 90:10:1).

Salt Formation (Optional): Dissolve the free base in diethyl ether and bubble dry HCl gas

to precipitate Fepradinol-d6 Hydrochloride.
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Characterization & Validation
Quantitative Data Summary

Parameter Fepradinol (Standard) Fepradinol-d6 (Target)

Formula

Exact Mass 209.1416 215.1792

Appearance White crystalline solid White crystalline solid

Melting Point 140–142 °C 139–141 °C

Isotopic Purity N/A > 99.0 atom % D

NMR Validation (1H NMR, 400 MHz, CD3OD)
The disappearance of the characteristic gem-dimethyl singlet confirms the incorporation of the

d6-label.

Proton Assignment
Chemical Shift (

, ppm) - Unlabeled

Chemical Shift (

, ppm) - Fepradinol-d6

Aromatic Ring 7.25 – 7.40 (m, 5H) 7.25 – 7.40 (m, 5H)

CH-OH (Benzylic) 4.75 (dd, 1H) 4.75 (dd, 1H)

CH2-N (Benzylic) 2.80 (m, 2H) 2.80 (m, 2H)

CH2-OH (Primary) 3.35 (s, 2H) 3.35 (s, 2H)

C(CH3)2 (Dimethyl) 1.10 (s, 6H) Absent (Silent)

Mass Spectrometry (ESI+)
Instrument: Triple Quadrupole LC-MS/MS.

Ionization: Electrospray Ionization (Positive Mode).

Precursor Ion (Q1):
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Fepradinol:

210.1

Fepradinol-d6:

216.2

Product Ion (Q3):

Common fragment: Loss of water (

) or cleavage of the benzylic amine.

Key transition for d6:

(Loss of

) or specific fragment retaining the dimethyl-d6 group.

Bioanalytical Application (LC-MS/MS)
For researchers developing PK assays, the following conditions are recommended for using

Fepradinol-d6 as an Internal Standard.

Workflow Visualization
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Figure 2: Standardized bioanalytical workflow for Fepradinol quantification.

Protocol Highlights
Stock Solution: Prepare Fepradinol-d6 at 1.0 mg/mL in Methanol. Store at -20°C.

Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water.

Sample Prep: Add 50

L of Working IS to 100

L of plasma. Vortex. Add 300
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L Acetonitrile (Protein ppt). Centrifuge.

Chromatography: C18 Reverse Phase column (e.g., Waters XBridge). Mobile Phase: 0.1%

Formic Acid in Water (A) / Acetonitrile (B).

Self-Validation: The retention time of Fepradinol-d6 must match Fepradinol within

min, but mass channels must show no cross-interference (>2000 resolution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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